molecular formula C16H15Br2N3O3 B7784061 (E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide

(E)-N'-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide

Cat. No.: B7784061
M. Wt: 457.12 g/mol
InChI Key: MVMMUALTIFMQMK-IFRROFPPSA-N
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Description

(E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(m-tolylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities, protein-ligand interactions, and cellular processes.

Medicine

In medicinal chemistry, (E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(3,5-Dichloro-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide
  • (E)-N’-(3,5-Difluoro-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide
  • (E)-N’-(3,5-Dimethyl-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide

Uniqueness

(E)-N’-(3,5-Dibromo-2,4-dihydroxybenzylidene)-2-(m-tolylamino)acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with different halogen atoms (e.g., chlorine or fluorine), the brominated compound may exhibit distinct properties and applications.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2N3O3/c1-9-3-2-4-11(5-9)19-8-13(22)21-20-7-10-6-12(17)16(24)14(18)15(10)23/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMUALTIFMQMK-IFRROFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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